molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3

Thieno[3,2-b]pyridine

Cat. No. B153574
Key on ui cas rn: 272-67-3
M. Wt: 135.19 g/mol
InChI Key: DBDCNCCRPKTRSD-UHFFFAOYSA-N
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Patent
US05137894

Procedure details

The dihydrothienopyridine (5; 3.0 g) and a catalytic amount of palladium on carbon (5% by weight, 0.15 g) were combined neat in a flask with a magnetic stir bar. A sand bath was equilibrated to 220°-250° C. and the reaction, stirring under a nitrogen atmosphere, was set in the sand bath until TLC examination indicated consumption of starting material (typically 20-40 min). The crude reaction mixture was allowed to cool to room temperature and was purified by flash chromatography in 5% ethanol/chloroform yielding 1.34 g (45%) of compound 4.
Name
dihydrothienopyridine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[CH2:3][CH2:2]1>[Pd]>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
dihydrothienopyridine
Quantity
3 g
Type
reactant
Smiles
S1CCC2=C1C=CC=N2
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sand bath was equilibrated to 220°-250° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
consumption of starting material (typically 20-40 min)
Duration
30 (± 10) min
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography in 5% ethanol/chloroform yielding 1.34 g (45%) of compound 4

Outcomes

Product
Name
Type
Smiles
S1C=CC2=C1C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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